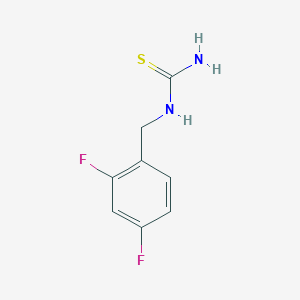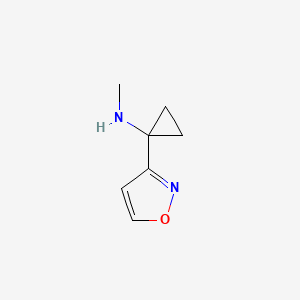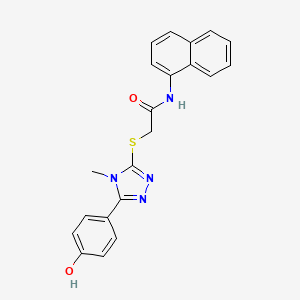
2-((5-(4-Hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(4-Hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a triazole ring, a hydroxyphenyl group, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multiple steps. One common approach is to start with the formation of the triazole ring, followed by the introduction of the hydroxyphenyl and naphthalene groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole and naphthalene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution reactions can introduce various functional groups to the triazole or naphthalene rings.
Scientific Research Applications
2-((5-(4-Hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((5-(4-Hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and hydroxyphenyl group can interact with enzymes or receptors, modulating their activity. The naphthalene moiety may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-((5-(4-Hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
2-((5-(4-Hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(benzyl)acetamide: Contains a benzyl group instead of a naphthalene moiety.
Uniqueness
The presence of the naphthalene moiety in 2-((5-(4-Hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets. This unique structural feature may also contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18N4O2S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[[5-(4-hydroxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H18N4O2S/c1-25-20(15-9-11-16(26)12-10-15)23-24-21(25)28-13-19(27)22-18-8-4-6-14-5-2-3-7-17(14)18/h2-12,26H,13H2,1H3,(H,22,27) |
InChI Key |
AWBSRLLBOZRIKK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-thieno[3,2-b]pyran-2-carboxylic acid](/img/structure/B12992371.png)
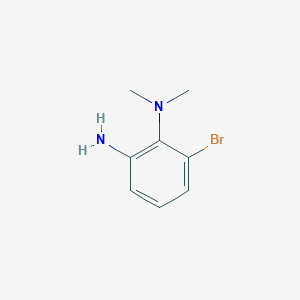
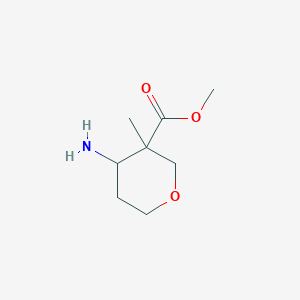
![5-Oxaspiro[3.4]octan-8-amine](/img/structure/B12992381.png)
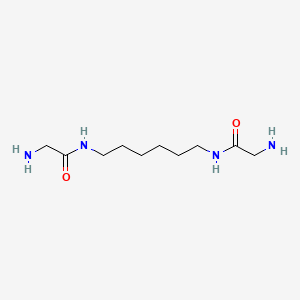
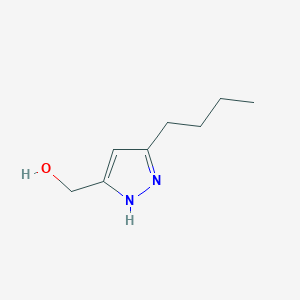
![8-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-3,8-dicarboxylate](/img/structure/B12992403.png)
![3-Isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12992407.png)
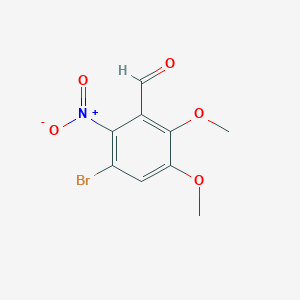
![8-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12992439.png)
![Ethyl 3-ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B12992443.png)
